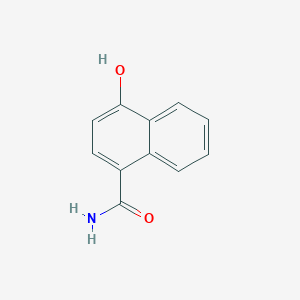
4-Hydroxynaphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxynaphthalene-1-carboxamide is a chemical compound with the molecular formula C11H9NO2 and a molecular weight of 187.2 . It is also known by its IUPAC name, 4-hydroxy-1-naphthamide .
Molecular Structure Analysis
The molecular structure of 4-Hydroxynaphthalene-1-carboxamide consists of a naphthalene core with a carboxamide group at the 1-position and a hydroxy group at the 4-position .Applications De Recherche Scientifique
Photosynthetic Electron Transport Inhibition
4-Hydroxynaphthalene-1-carboxamide and its derivatives have been investigated for their potential to inhibit photosynthetic electron transport (PET) in plants. A study by Goněc et al. (2017) found that certain halogenated derivatives of 1-hydroxynaphthalene-2-carboxanilides, which are structurally related to 4-Hydroxynaphthalene-1-carboxamide, exhibited significant inhibitory effects on PET in spinach chloroplasts (Goněc et al., 2017).
Antimycobacterial and Antitrypanosomal Activities
Compounds related to 4-Hydroxynaphthalene-1-carboxamide have demonstrated antimycobacterial and antitrypanosomal activities. For instance, a study by Goněc et al. (2013) found that ring-substituted 1-hydroxynaphthalene-2-carboxanilides showed significant activity against various Mycobacterium strains (Goněc et al., 2013). Additionally, Kos et al. (2018) reported that 3-hydroxynaphthalene-2-carboxanilides exhibited promising activity against Trypanosoma brucei brucei (Kos et al., 2018).
Anticancer Properties
A study by Kauerová et al. (2020) demonstrated that ring-substituted 1-hydroxynaphthalene-2-carboxanilides, closely related to 4-Hydroxynaphthalene-1-carboxamide, showed antiproliferative effects and induced apoptosis in cancer cell lines (Kauerová et al., 2020).
Antibacterial Activity
Studies have also explored the antibacterial activities of derivatives of 4-Hydroxynaphthalene-1-carboxamide. Goněc et al. (2016) found that N-alkoxyphenylhydroxynaphthalenecarboxamides exhibited antimycobacterial activity against various strains, including Mycobacterium tuberculosis (Goněc et al., 2016).
Chemical Synthesis and Molecular Interaction
Research by Gazizov et al. (2015) explored the acid-catalyzed ring opening in 2-(2-hydroxynaphthalene-1-yl)-pyrrolidine-1-carboxamides, leading to the formation of various chemical structures, which is significant in the field of synthetic chemistry (Gazizov et al., 2015).
Inhibitory Activity Against HCMV Polymerase
A study conducted by Vaillancourt et al. (2000) discovered that ortho-hydroxynaphthalene carboxamides, similar to 4-Hydroxynaphthalene-1-carboxamide, act as inhibitors of human cytomegalovirus (HCMV) DNA polymerase, indicating potential antiviral applications (Vaillancourt et al., 2000).
Orientations Futures
Propriétés
IUPAC Name |
4-hydroxynaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-11(14)9-5-6-10(13)8-4-2-1-3-7(8)9/h1-6,13H,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSVTWYELDAUTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxynaphthalene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

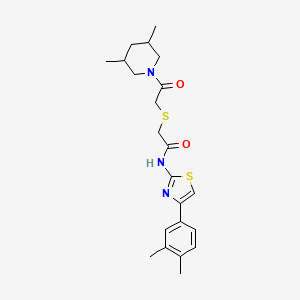
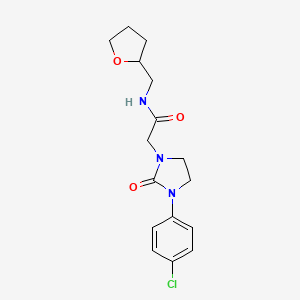
![Methyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2479968.png)
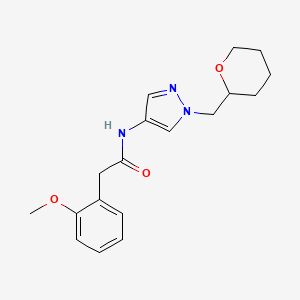
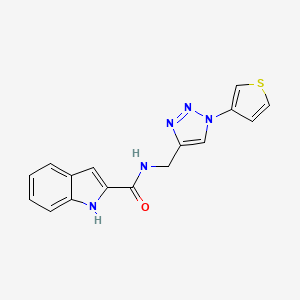
![1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2479975.png)
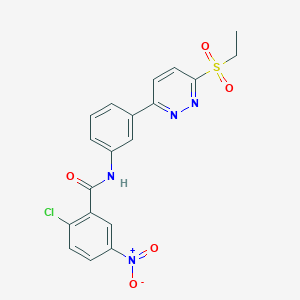
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2479977.png)
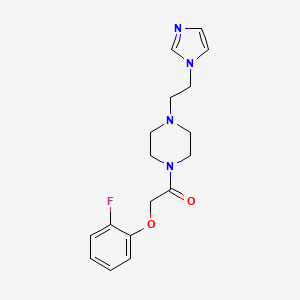
![N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2479980.png)
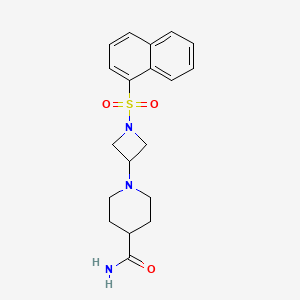
![N-[2-Methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-ynamide](/img/structure/B2479983.png)
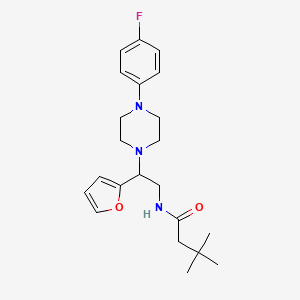
![7-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2479987.png)